molecular formula C16H12FN3O2 B4737950 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide

Cat. No. B4737950
M. Wt: 297.28 g/mol
InChI Key: BXHSNAKQZXHGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide is a chemical compound commonly known as Compound A. It is a potent and selective inhibitor of the protein kinase IKKβ, which is involved in the regulation of the inflammatory response. Compound A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

Compound A is a potent and selective inhibitor of the protein kinase IKKβ. IKKβ is a key regulator of the NF-κB signaling pathway, which is involved in the regulation of the inflammatory response. By inhibiting the activation of IKKβ, Compound A can block the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound A has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, Compound A has been shown to reduce inflammation and improve disease symptoms. Compound A has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

Compound A is a potent and selective inhibitor of IKKβ, which makes it a valuable tool for studying the NF-κB signaling pathway and the role of IKKβ in the regulation of the inflammatory response. However, one limitation of using Compound A in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Compound A. One area of interest is the development of more soluble analogs of Compound A that can be administered more easily in vivo. Another area of interest is the exploration of the therapeutic potential of Compound A in other inflammatory diseases, such as multiple sclerosis and asthma. Additionally, the role of IKKβ in other cellular processes, such as cell proliferation and apoptosis, is an area of ongoing research that may have implications for the development of new cancer therapies.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro and in vivo studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of IKKβ. Compound A has also been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)14-8-15(22-20-14)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHSNAKQZXHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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